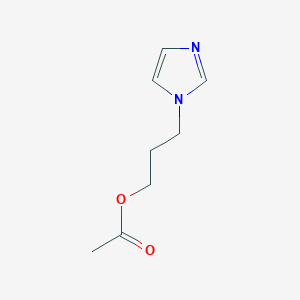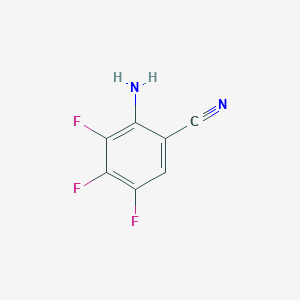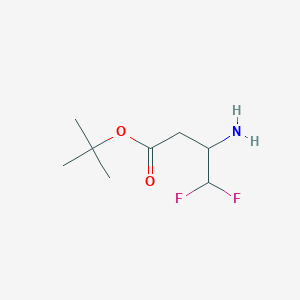
tert-Butyl 3-amino-4,4-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-4,4-difluorobutanoate is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms on a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4,4-difluorobutanoate typically involves the reaction of tert-butyl 4,4-difluorobutanoate with an appropriate amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-difluorobutanoate and ammonia or an amine in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and isolation to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted amines or amides.
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 3-amino-4,4-difluorobutanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
tert-Butyl 3-amino-4,4-difluorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry
The compound is also used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mecanismo De Acción
The mechanism by which tert-Butyl 3-amino-4,4-difluorobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-amino-4,4,4-trifluorobutylcarbamate: Similar structure with an additional fluorine atom.
tert-Butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate: Contains a piperazine ring and trifluoromethyl group
Uniqueness
tert-Butyl 3-amino-4,4-difluorobutanoate is unique due to its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability, reactivity, or specific interactions with biological targets .
Propiedades
Fórmula molecular |
C8H15F2NO2 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3 |
Clave InChI |
BLUKZRJOIYEJGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



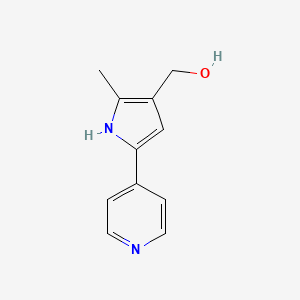

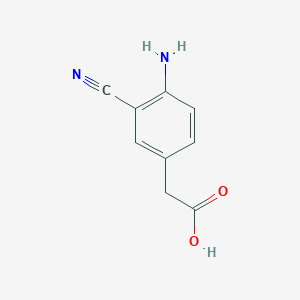
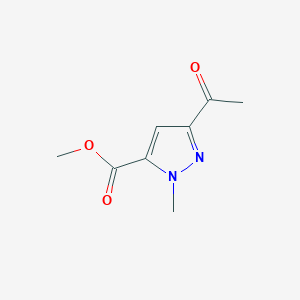
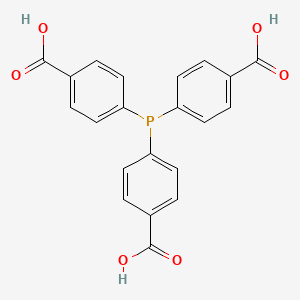


![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
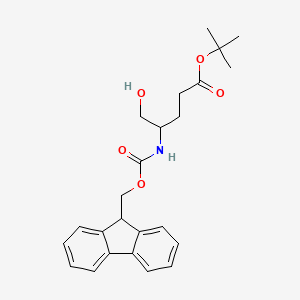
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
